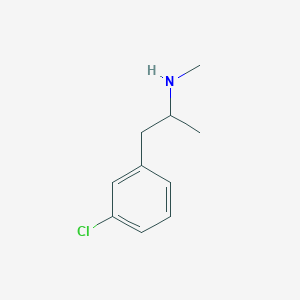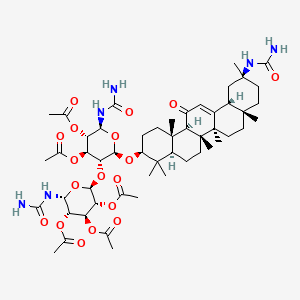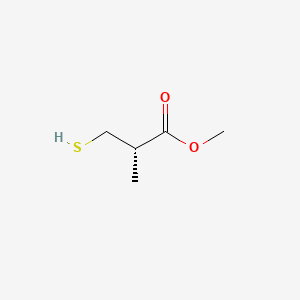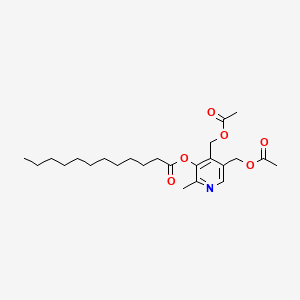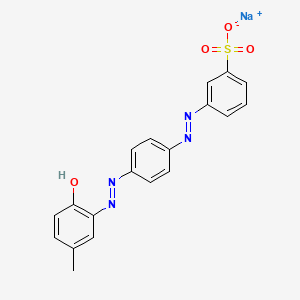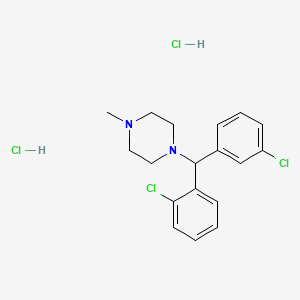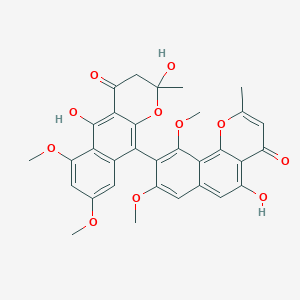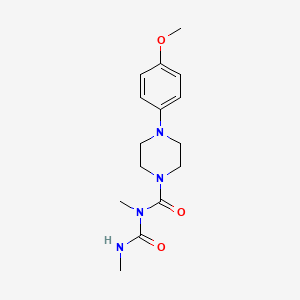
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation reaction of 4-benzylidene-2-p-nitrooxazol-5(4H)-one with various substituted benzothiazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylidene-2-p-nitrooxazol-5(4H)-one: A precursor in the synthesis of the target compound.
Substituted Benzothiazoles: Used in the synthesis of similar heterocyclic compounds.
Uniqueness
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
126293-21-8 |
|---|---|
Fórmula molecular |
C23H16N4O3 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21(15-17-7-3-1-4-8-17)25-22(19-9-5-2-6-10-19)26(23)24-16-18-11-13-20(14-12-18)27(29)30/h1-16H/b21-15-,24-16+ |
Clave InChI |
SMUIRBWTUGPOKY-KKLLDSGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


